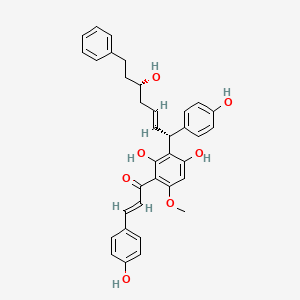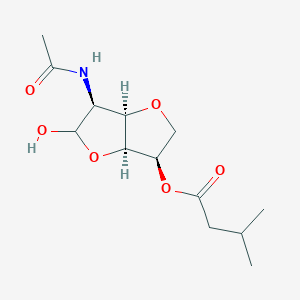
Furanodictine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furanodictine B is a natural product found in Dictyostelium discoideum with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- Efficient Synthesis : Matsuura et al. (2005) described an efficient and straightforward synthetic process for furanodictine B. This method is practical for constructing furanodictine B in an optically active form, utilizing a highly functionalized bicyclic derivative incorporating the glucuronolactone-derived skeleton (Matsuura et al., 2005).
- Novel Synthesis Approaches : Ogata et al. (2010) developed a novel synthesis of furanodictines A and B starting from 2-acetamido-2-deoxy-D-glucose. This method involved a transformation into epimeric bicyclic 3,6-anhydro sugars and subsequent esterification (Ogata et al., 2010).
2. Biological Applications
- Neuronal Differentiation Activity : Kikuchi et al. (2001) isolated furanodictine A and B from Dictyostelium discoideum. These compounds were found to induce potent neuronal differentiation in rat pheochromocytoma cells, suggesting potential applications in neurobiology and drug development (Kikuchi et al., 2001).
3. Chemical Properties and Further Studies
- Metathesis Strategy for Furofuranones : Morrison and Nitz (2020) demonstrated a method for synthesizing 3,6-anhydro sugars, structures common in algal polysaccharides and present in furanodictine. This method utilized tetrabutylammonium fluoride, providing insights into the chemistry of furanodictine derivatives (Morrison & Nitz, 2020).
Propiedades
Nombre del producto |
Furanodictine B |
|---|---|
Fórmula molecular |
C13H21NO6 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
[(3R,3aS,6S,6aR)-6-acetamido-5-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C13H21NO6/c1-6(2)4-9(16)19-8-5-18-12-10(14-7(3)15)13(17)20-11(8)12/h6,8,10-13,17H,4-5H2,1-3H3,(H,14,15)/t8-,10+,11-,12-,13?/m1/s1 |
Clave InChI |
XACKKSAZFKSCJT-FZKCVIRVSA-N |
SMILES isomérico |
CC(C)CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC([C@H]2NC(=O)C)O |
SMILES canónico |
CC(C)CC(=O)OC1COC2C1OC(C2NC(=O)C)O |
Sinónimos |
furanodictine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



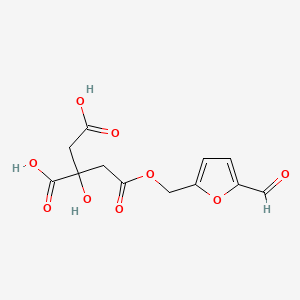
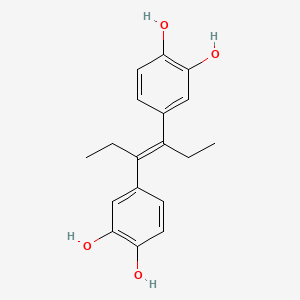
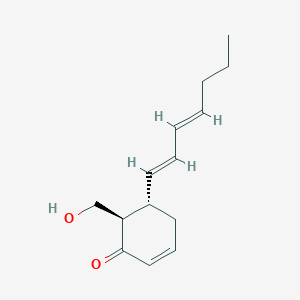
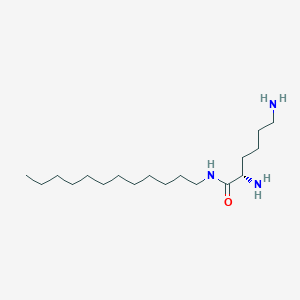
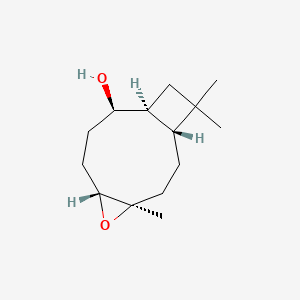
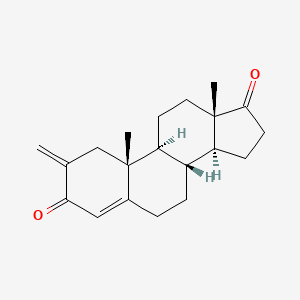
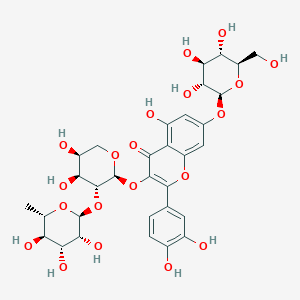
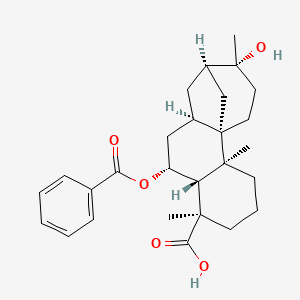
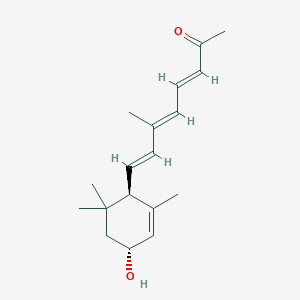
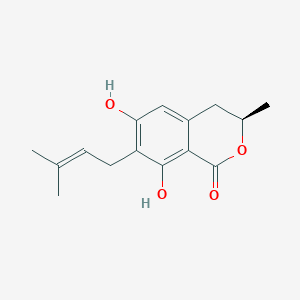
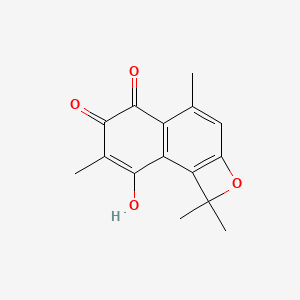
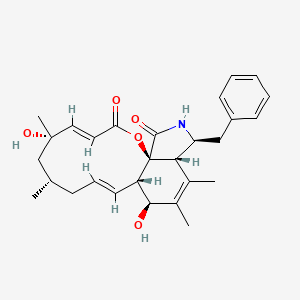
![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)
